
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
描述
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate: is a chemical compound with the molecular formula C23H35BF4N2. It is a white to light yellow or light orange powder or crystal. This compound is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate is typically synthesized through the reaction of 1-adamantylamine with glyoxal in the presence of an acid catalyst to form the imidazolinium intermediate. This intermediate is then reacted with tetrafluoroboric acid to yield the final product.
Industrial Production Methods:
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The imidazolinium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while substitution reactions can produce various substituted imidazolinium derivatives.
科学研究应用
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in metal-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers, facilitating various catalytic processes. Its unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of chemical reactions.
相似化合物的比较
- 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate
- 1,3-Bis(1-adamantyl)imidazolium Chloride
- 1,3-Bis(1-adamantyl)imidazolium Bromide
Comparison:
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts specific properties such as enhanced stability and solubility in certain solvents. Compared to its chloride and bromide counterparts, the tetrafluoroborate salt is less hygroscopic and more thermally stable, making it more suitable for certain applications.
属性
IUPAC Name |
1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h15-21H,1-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPJORVKBRTKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176202-63-3 | |
| Record name | 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




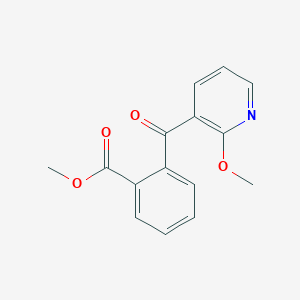


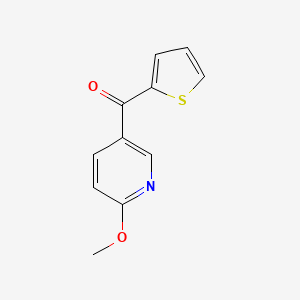

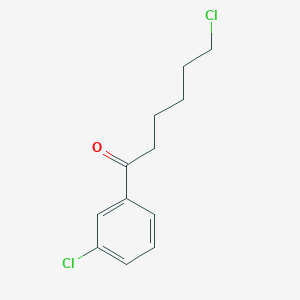
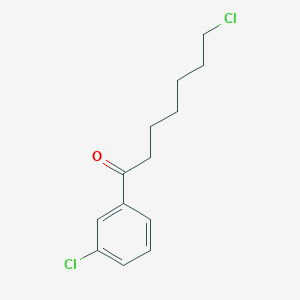
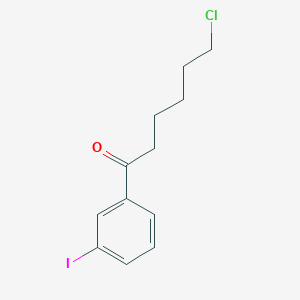
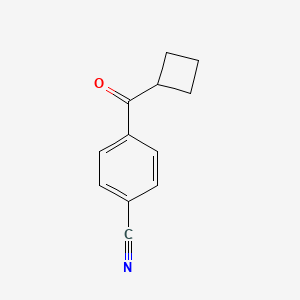
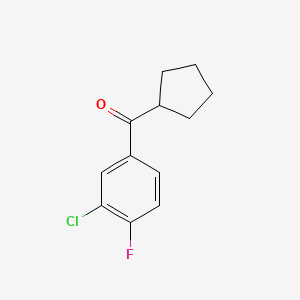
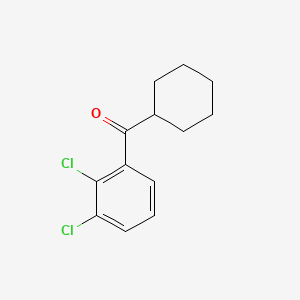
![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)
